[1,1'-Biphenyl]-4,4'-bis(carboximidamide) dihydrochloride
Overview
Description
[1,1’-Biphenyl]-4,4’-bis(carboximidamide) dihydrochloride is a chemical compound with the molecular formula C14H14N4·2HCl. It is a derivative of biphenyl, where the biphenyl core is substituted with carboximidamide groups at the 4 and 4’ positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4,4’-bis(carboximidamide) dihydrochloride typically involves the reaction of biphenyl-4,4’-dicarboxylic acid with ammonia or an amine in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4,4’-bis(carboximidamide) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: The carboximidamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Biphenyl-4,4’-dicarboxylic acid.
Reduction: Biphenyl-4,4’-diamine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[1,1’-Biphenyl]-4,4’-bis(carboximidamide) dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4,4’-bis(carboximidamide) dihydrochloride involves its interaction with specific molecular targets. The carboximidamide groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1,1’-Biphenyl]-4-carboximidamide hydrochloride
- Pyridine-2,6-bis(carboximidamide) dihydrochloride
- N,N-dimethyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide hydroiodide
Uniqueness
[1,1’-Biphenyl]-4,4’-bis(carboximidamide) dihydrochloride is unique due to its biphenyl core with two carboximidamide groups, which provides distinct chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
4-(4-carbamimidoylphenyl)benzenecarboximidamide;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4.2ClH/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18;;/h1-8H,(H3,15,16)(H3,17,18);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTIUBJGFSOANX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=N)N)C(=N)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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